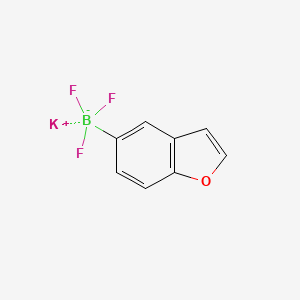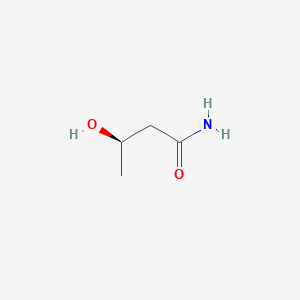
(3R)-3-hydroxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-hydroxybutanamide is an organic compound with the molecular formula C4H9NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxybutanamide can be achieved through several methods. One common approach involves the reduction of (3R)-3-hydroxybutanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent over-reduction.
Another method involves the enzymatic resolution of racemic mixtures of 3-hydroxybutanamide using specific enzymes that selectively react with one enantiomer, leaving the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biocatalytic processes using microorganisms or enzymes that can produce the compound with high enantiomeric purity. These methods are often preferred due to their efficiency and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxobutanamide.
Reduction: The amide group can be reduced to form the corresponding amine, 3-hydroxybutylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halogens.
Major Products Formed
Oxidation: 3-oxobutanamide
Reduction: 3-hydroxybutylamine
Substitution: Halogenated derivatives of 3-hydroxybutanamide
Applications De Recherche Scientifique
(3R)-3-hydroxybutanamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism by which (3R)-3-hydroxybutanamide exerts its effects depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The molecular targets and pathways involved can vary, but they often include enzymes that recognize the specific chiral configuration of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-hydroxybutanamide: The enantiomer of (3R)-3-hydroxybutanamide, which has the opposite chiral configuration.
3-hydroxybutanoic acid: The carboxylic acid precursor to this compound.
3-oxobutanamide: The oxidized form of this compound.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomer and other related compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Formule moléculaire |
C4H9NO2 |
|---|---|
Poids moléculaire |
103.12 g/mol |
Nom IUPAC |
(3R)-3-hydroxybutanamide |
InChI |
InChI=1S/C4H9NO2/c1-3(6)2-4(5)7/h3,6H,2H2,1H3,(H2,5,7)/t3-/m1/s1 |
Clé InChI |
OOHIGOIEQKKEPK-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](CC(=O)N)O |
SMILES canonique |
CC(CC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


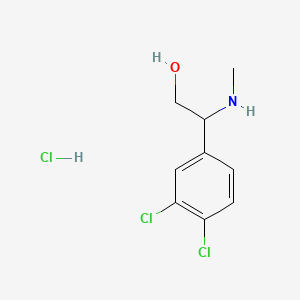
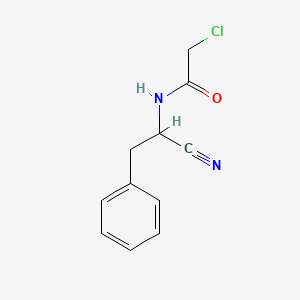
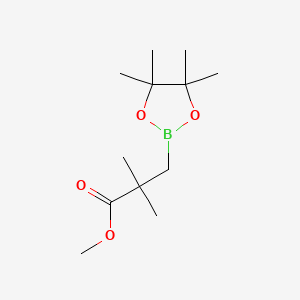
![tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13466969.png)
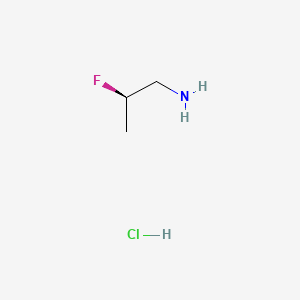
![tert-butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate](/img/structure/B13466972.png)
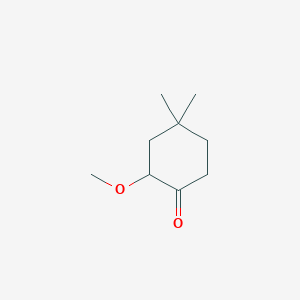

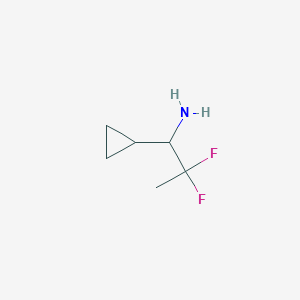
![3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13466990.png)
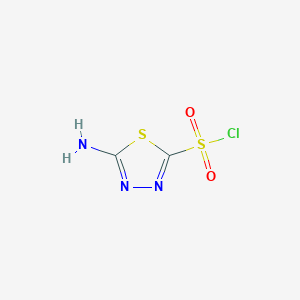
![5-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylic acid](/img/structure/B13467005.png)

